羟基伊曲康唑-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

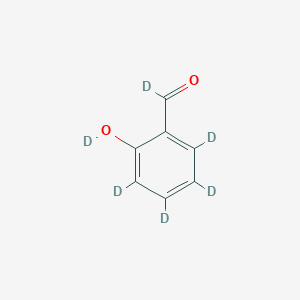

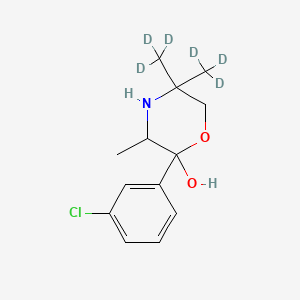

R-63373 D8,也称为羟基伊曲康唑 D8,是羟基伊曲康唑的一种氘标记衍生物。羟基伊曲康唑是伊曲康唑的活性代谢物,伊曲康唑是一种三唑类抗真菌剂。 该化合物由于其独特的性质和应用而主要用于科学研究 .

科学研究应用

R-63373 D8 具有广泛的科学研究应用,包括:

化学: 用作化学反应中的示踪剂,以研究反应机理和途径。

生物学: 用于生物学研究,以研究伊曲康唑的代谢和生物利用度。

医学: 用于药代动力学研究,以了解伊曲康唑在体内的分布和消除。

作用机制

R-63373 D8 的作用机制包括其对细胞色素 P450 酶家族的选择性抑制。当该化合物与细胞色素 P450 酶中存在的血红素铁结合时,会发生这种抑制,从而破坏其与底物的结合能力。 结果,药物、异生物质和环境污染物的代谢受到抑制 .

类似化合物:

- 羟基伊曲康唑

- 伊曲康唑

- 酮康唑

比较: R-63373 D8 由于其氘标记而具有独特性,这在科学研究中提供了独特的优势。氘原子增强了化合物的稳定性和生物利用度,使其成为研究伊曲康唑的药代动力学和代谢的宝贵工具。 与类似化合物相比,R-63373 D8 在抑制细胞色素 P450 酶家族方面提供了更高的选择性和效力 .

生化分析

Biochemical Properties

Hydroxy Itraconazole-d8 is an active metabolite of Itraconazole, which is a triazole antifungal agent . It interacts with the cytochrome P450 enzyme family, specifically CYP3A4, which plays a crucial role in drug metabolism and detoxification . The presence of Hydroxy Itraconazole-d8 may result in measurement discrepancies of serum itraconazole concentrations .

Cellular Effects

Hydroxy Itraconazole-d8, like its parent compound itraconazole, exhibits antifungal activity by inhibiting cell growth and promoting cell death of fungi . It demonstrates in vitro activity against various fungal species, including Blastomyces dermatitidis, Histoplasma capsulatum, Aspergillus flavus, Aspergillus fumigatus, and Trichophyton species .

Molecular Mechanism

The mechanism of action of Hydroxy Itraconazole-d8 involves its selective inhibition of the cytochrome P450 enzyme family. This inhibition occurs when Hydroxy Itraconazole-d8 binds to the heme iron present in the cytochrome P450 enzyme, disrupting its ability to bind to its substrate . Consequently, the metabolism of drugs, xenobiotics, and environmental pollutants is inhibited due to the interference caused by Hydroxy Itraconazole-d8 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydroxy Itraconazole-d8 have been observed over time. Studies have shown that the plasma concentrations of Hydroxy Itraconazole-d8 and its parent compound itraconazole can vary significantly between individuals, potentially affecting treatment success and contributing to toxicity .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Hydroxy Itraconazole-d8 in animal models are limited, it is known that the parent compound itraconazole exhibits dose-dependent effects. These effects can include antifungal activity at therapeutic doses and potential toxicity at high doses .

Metabolic Pathways

Hydroxy Itraconazole-d8 is a metabolite of itraconazole, which is predominantly metabolized by the cytochrome P450 3A4 isoenzyme system (CYP3A4), resulting in the formation of several metabolites, including Hydroxy Itraconazole .

Subcellular Localization

Given its role as a metabolite of itraconazole and its interaction with the cytochrome P450 enzyme family, it is likely that Hydroxy Itraconazole-d8 is localized in the endoplasmic reticulum, where the cytochrome P450 enzymes are found .

准备方法

合成路线和反应条件: R-63373 D8 的合成涉及羟基伊曲康唑的氘标记 反应条件通常涉及使用氘标记试剂和溶剂来实现所需的同位素标记 .

工业生产方法: R-63373 D8 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专用设备和受控环境,以确保最终产品的纯度和一致性。 生产方法旨在满足该化合物在各种研究应用中的高需求 .

化学反应分析

反应类型: R-63373 D8 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成不同的氧化产物。

还原: 还原反应可以将 R-63373 D8 转化为其还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生各种氧化衍生物,而还原可以产生化合物的不同还原形式 .

相似化合物的比较

- Hydroxy Itraconazole

- Itraconazole

- Ketoconazole

Comparison: R-63373 D8 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability and bioavailability of the compound, making it a valuable tool for studying the pharmacokinetics and metabolism of Itraconazole. Compared to similar compounds, R-63373 D8 offers improved selectivity and potency in inhibiting the cytochrome P450 enzyme family .

属性

CAS 编号 |

1217516-26-1 |

|---|---|

分子式 |

C35H38Cl2N8O5 |

分子量 |

729.7 g/mol |

IUPAC 名称 |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/i1D3,2D3,24D,25D |

InChI 键 |

ISJVOEOJQLKSJU-QIKAZICUSA-N |

SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

手性 SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

规范 SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

纯度 |

95% by HPLC; 98% atom D |

相关CAS编号 |

112559-91-8 (unlabelled) |

同义词 |

4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(2-hydroxy-1-methylpropyl-d8)-3H-1,2,4-triazol-3-one; R 63373-d8; |

标签 |

Itraconazole Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。